Lipophilicity Comparison: 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Regioisomers
The 1,3,4-oxadiazole core of the target compound confers significantly lower lipophilicity compared to its 1,2,4-oxadiazole isomer counterpart. In a systematic analysis of matched molecular pairs, 1,3,4-oxadiazole isomers exhibited an order-of-magnitude reduction in log D values (up to 1.2 log units lower) relative to the corresponding 1,2,4-oxadiazole analogs [1]. This trend is consistent across diverse substitution patterns and is attributed to the stronger hydrogen-bond-accepting capacity of the 1,3,4-oxadiazole ring [2].
| Evidence Dimension | Lipophilicity (log D) |
|---|---|
| Target Compound Data | 1,3,4-Oxadiazole isomer class: log D lower by ~1 order of magnitude |
| Comparator Or Baseline | 1,2,4-Oxadiazole isomer class |
| Quantified Difference | Up to 1.2 log units lower log D for 1,3,4-oxadiazole |
| Conditions | Matched molecular pair analysis of AstraZeneca compound collection |
Why This Matters
Lower lipophilicity directly correlates with improved aqueous solubility, reduced plasma protein binding, and lower risk of hERG channel inhibition, all critical for selecting a lead-like scaffold in drug discovery programs.
- [1] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A. T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55, 1817–1830. View Source
- [2] Jogalekar, A. A very useful classic comparing 1,3,4-oxadiazoles and 1,2,4-oxadiazoles that provides a guide for using these regioisomers in drug design. LinkedIn Article, 2025. View Source
